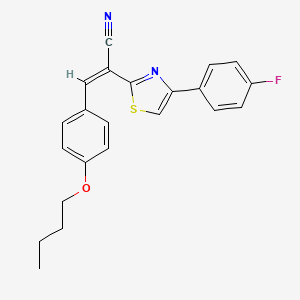
(Z)-3-(4-butoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(4-butoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H19FN2OS and its molecular weight is 378.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-3-(4-butoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C19H18FN3S. It features a thiazole ring, which is known for its role in various pharmacological activities. The presence of the fluorophenyl and butoxyphenyl groups contributes to its lipophilicity and potential bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those similar to this compound. For instance, derivatives have shown significant activity against various pathogens, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active compounds .
Case Study: Antimicrobial Evaluation
In a study evaluating a series of thiazole derivatives, it was found that compounds exhibited bactericidal effects against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating their potential as therapeutic agents for bacterial infections .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells by interfering with tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
Research Findings
A review of aminopyrazole-based compounds indicated that some exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting a promising avenue for further investigation into their mechanisms of action . Additionally, compounds similar to this compound have demonstrated anti-inflammatory effects that could complement their anticancer activity by reducing tumor-associated inflammation .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives has been well-documented. Studies have shown that these compounds can modulate inflammatory pathways, thus providing therapeutic benefits in conditions characterized by excessive inflammation.
The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Such activity is crucial in managing diseases like arthritis and other inflammatory disorders .
Summary of Biological Activities
| Activity | Mechanism | Findings |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | MIC values as low as 0.22 μg/mL against S. aureus and S. epidermidis |
| Anticancer | Induction of apoptosis; tubulin inhibition | IC50 values in low micromolar range against various cancer cell lines |
| Anti-inflammatory | Modulation of cytokine production | Reduction in inflammatory markers observed in vitro |
特性
IUPAC Name |
(Z)-3-(4-butoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2OS/c1-2-3-12-26-20-10-4-16(5-11-20)13-18(14-24)22-25-21(15-27-22)17-6-8-19(23)9-7-17/h4-11,13,15H,2-3,12H2,1H3/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYLXQHYUZTYGC-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














